molecular formula C24H30N2O4S B2589416 2-{[(4-methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851805-01-1

2-{[(4-methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2589416
CAS No.: 851805-01-1
M. Wt: 442.57
InChI Key: ZIGGIBSNIKCOOL-UHFFFAOYSA-N
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Description

This compound (CAS: 851805-01-1, molecular formula: C₂₄H₃₀N₂O₄S, molecular weight: 442.57) features a 4,5-dihydroimidazole core substituted at position 1 with a 3,4,5-triethoxybenzoyl group and at position 2 with a (4-methylphenyl)methylsulfanyl moiety . The triethoxybenzoyl group confers electron-rich aromatic character, while the sulfanyl group may enhance interactions with biological targets via thiol-mediated pathways.

Properties

IUPAC Name

[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4S/c1-5-28-20-14-19(15-21(29-6-2)22(20)30-7-3)23(27)26-13-12-25-24(26)31-16-18-10-8-17(4)9-11-18/h8-11,14-15H,5-7,12-13,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGGIBSNIKCOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-{[(4-methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[(4-methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazole Derivatives

Substituents at Position 1
  • Target Compound : 3,4,5-Triethoxybenzoyl group. This bulky, electron-donating substituent likely improves solubility in organic solvents and may influence receptor binding through steric or electronic effects.
  • Analog 1: 1-Allyl-4,5-diphenyl-1H-imidazole (CAS: 339277-69-9) .
  • Analog 2: 1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole .
Substituents at Position 2
  • Target Compound : (4-Methylphenyl)methylsulfanyl group. The methyl group on the benzyl ring may modulate lipophilicity, while the sulfanyl moiety could participate in redox or covalent interactions.
  • Analog 3: 2-[(4-Methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS: 339277-40-6) .
  • Analog 4 : 2-[(4-Fluorobenzyl)sulfonyl]-4,5-diphenyl-1-(prop-2-yn-1-yl)-1H-imidazole . A sulfonyl group replaces sulfanyl, enhancing oxidation state and hydrogen-bonding capacity.
Core Modifications
  • Analog 5: 4,5-Diphenyl-1H-imidazole derivatives .

Physicochemical Properties

Compound (CAS) Molecular Weight Key Substituents Predicted Solubility (LogP) Stability Considerations
Target (851805-01-1) 442.57 Triethoxybenzoyl, methylbenzylsulfanyl Moderate (high lipophilicity) Stable under inert conditions
Analog 3 (339277-40-6) 372.48 Methoxybenzylsulfanyl, diphenyl Low (high crystallinity) Susceptible to sulfanyl oxidation
Analog 4 (339277-79-1) 412.55 Fluorobenzylsulfonyl, diphenyl Moderate (polar sulfonyl) High thermal stability
Analog 5 (4,5-diphenyl) ~300 Halogen/alkoxy phenyl groups Variable (depends on R) Prone to photodegradation

Biological Activity

The compound 2-{[(4-methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, cytotoxicity, and other relevant biological effects.

Chemical Structure and Synthesis

The compound features a complex structure that includes an imidazole ring and a triethoxybenzoyl moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. The presence of the sulfanyl group and the triethoxybenzoyl component is believed to enhance its biological properties.

Table 1: Chemical Structure

ComponentStructure
Imidazole RingImidazole
TriethoxybenzoylTriethoxybenzoyl

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against cervical cancer (SISO) and bladder cancer (RT-112) cell lines.

IC50 Values

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's IC50 values were found to be in the range of 2.38–3.77 µM , showcasing its potent antitumor activity compared to standard chemotherapeutic agents like cisplatin, which has an IC50 of approximately 0.24–1.22 µM .

The mechanism through which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with the compound leads to increased early and late apoptotic cells, suggesting that it triggers programmed cell death pathways.

Table 2: Apoptosis Induction

Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)
IC5010.2-
2 x IC5017.2-

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Cervical Cancer Cells : In vitro studies demonstrated that This compound significantly inhibited the proliferation of SISO cells with an IC50 of 2.38 µM .
  • Bladder Cancer Research : Another study reported similar findings in RT-112 cells, where the compound showed promising results in reducing cell viability compared to controls .
  • Comparison with Other Agents : Comparative analyses indicated that while the compound is effective, its potency can vary based on structural modifications and the specific cancer type being targeted.

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